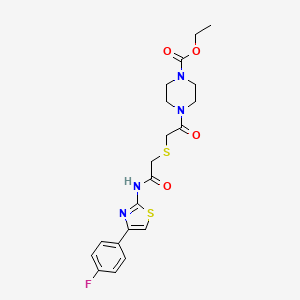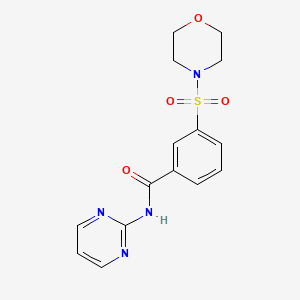![molecular formula C23H17NO3 B2556364 N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923107-75-9](/img/structure/B2556364.png)
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, also known as MPOB, is a synthetic compound that belongs to the class of chromenone derivatives. MPOB has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
Metabolism and Pharmacokinetics : Research on similar benzamide derivatives, like N,N-diethyl-3-methyl-benzamide (deet) and other compounds, has elucidated their metabolism and pharmacokinetics in humans. For instance, studies have shown that compounds like deet are metabolized into more polar compounds after administration, indicating a rapid clearance from blood and plasma and suggesting pathways that might be relevant for N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide as well (Calafat et al., 2016).
Oncology Applications : Benzamide derivatives have been investigated for their potential in treating cancers. Chidamide, for instance, is a novel benzamide type of subtype-selective histone deacetylase (HDAC) inhibitor showing efficacy in relapsed or refractory peripheral T-cell lymphoma (Shi et al., 2015). This suggests that similar compounds, including this compound, could have therapeutic potential in oncology, particularly if they exhibit HDAC inhibition properties.
Neurological Applications : Some benzamide derivatives have been explored for their relevance in neurological disorders. For example, the use of benzoate, a D-amino acid oxidase inhibitor, as an add-on treatment for schizophrenia, indicating a novel approach for drug development in neurology (Lane et al., 2013). This points to the potential research avenues for this compound in the modulation of neurotransmission or neuroprotection.
properties
IUPAC Name |
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-7-5-6-10-18(15)22-14-20(25)19-13-17(11-12-21(19)27-22)24-23(26)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCUVUJXTGPSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


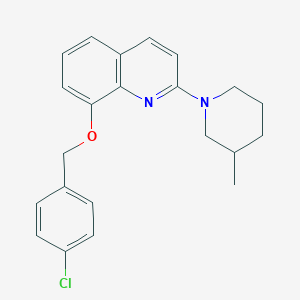
![Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2556285.png)
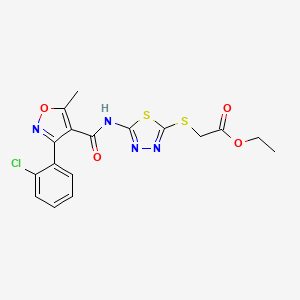
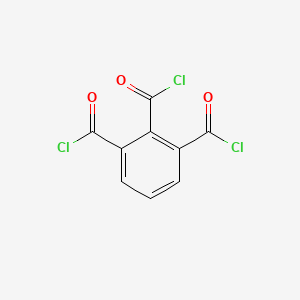
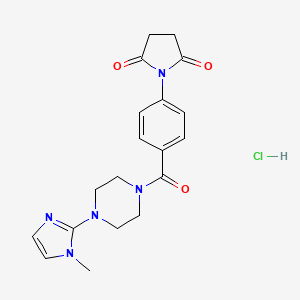
![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)
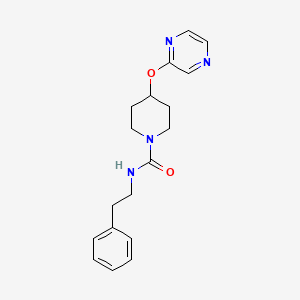

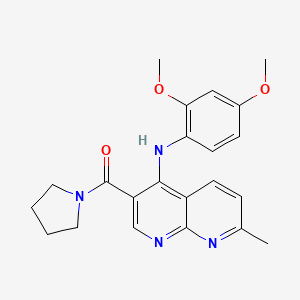
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)
![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
